molecular formula C18H20FN3O4S B4820229 2-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide

2-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide

Cat. No. B4820229
M. Wt: 393.4 g/mol
InChI Key: IYKMBBGBQRPCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, FUB-AMB. FUB-AMB belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant.

Scientific Research Applications

FUB-AMB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to interact with the cannabinoid receptors in the brain, which are involved in several physiological processes, including pain sensation, appetite, mood, and memory. FUB-AMB has been used in studies to investigate the role of the endocannabinoid system in these processes.

Mechanism of Action

FUB-AMB acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of several physiological processes, including pain sensation, appetite, mood, and memory. FUB-AMB binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FUB-AMB are similar to those of natural cannabinoids found in the cannabis plant. FUB-AMB has been shown to produce a range of effects, including analgesia, sedation, and alterations in mood and perception. These effects are thought to be mediated by the activation of the CB1 receptor in the brain.

Advantages and Limitations for Lab Experiments

FUB-AMB has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for investigating the role of this receptor in physiological processes. FUB-AMB is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of FUB-AMB in lab experiments. Its effects are not well understood, and there is limited information on its safety and toxicity.

Future Directions

There are several potential future directions for research on FUB-AMB. One area of interest is the investigation of its effects on the endocannabinoid system and its potential therapeutic applications. FUB-AMB has also been studied for its potential use as a tool for studying the CB1 receptor and its interactions with other neurotransmitter systems. Further research is needed to fully understand the effects and potential applications of FUB-AMB.
Conclusion:
In conclusion, FUB-AMB is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to interact with the cannabinoid receptors in the brain and has a range of biochemical and physiological effects. FUB-AMB has several advantages for use in lab experiments, but there are also limitations to its use. Future research on FUB-AMB could lead to a better understanding of the endocannabinoid system and its potential therapeutic applications.

properties

IUPAC Name

2-[2-(4-fluoro-N-methylsulfonylanilino)butanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-3-16(18(24)21-15-7-5-4-6-14(15)17(20)23)22(27(2,25)26)13-10-8-12(19)9-11-13/h4-11,16H,3H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKMBBGBQRPCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)N)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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